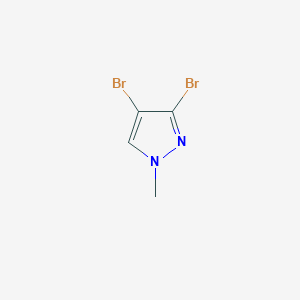

3,4-Dibromo-1-methyl-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVKLRTMZFVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525707 | |

| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-14-7 | |

| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3,4-Dibromo-1-methyl-pyrazole

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of bromine atoms onto this heterocyclic core serves a dual purpose: it significantly modulates the molecule's physicochemical properties and provides versatile synthetic handles for further molecular elaboration. This technical guide offers an in-depth examination of 3,4-Dibromo-1-methyl-pyrazole, a key building block for drug discovery. We will dissect its core physicochemical properties, provide a detailed, field-proven synthetic protocol, analyze its spectral characteristics for robust structural confirmation, and explore its reactivity, particularly in the context of creating diverse molecular libraries for therapeutic development.

The Strategic Value of Brominated Pyrazoles in Drug Design

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural features allow it to act as a stable and metabolically robust bioisostere for other aromatic rings like benzene or pyridine, often leading to improved potency and better physicochemical properties such as aqueous solubility. The process of halogenation, especially bromination, is a critical tool in the drug discovery workflow. The bromine substituents on the pyrazole ring are not merely passive additions; they are key functional groups that:

-

Enhance Binding Affinity: The electronegative nature and size of bromine can lead to favorable halogen bonding interactions with biological targets, enhancing binding affinity and potency.[3]

-

Modulate Lipophilicity: Halogenation systematically alters the lipophilicity (LogP) of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Provide Synthetic Versatility: The carbon-bromine bond is an exceptional anchor point for transition metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of a core scaffold, enabling rapid exploration of the chemical space around a lead compound, a process central to establishing Structure-Activity Relationships (SAR).[4][5]

This compound (CAS No. 89607-14-7) embodies these principles, serving as a pre-functionalized, ready-to-use intermediate for constructing complex molecular architectures.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug development. The available data for this compound is summarized below.

| Property | Value / Description | Source |

| IUPAC Name | 3,4-Dibromo-1-methyl-1H-pyrazole | - |

| CAS Number | 89607-14-7 | [6] |

| Molecular Formula | C₄H₄Br₂N₂ | [7] |

| Molecular Weight | 239.90 g/mol | [7] |

| Appearance | Expected to be a liquid or low-melting solid. | Inferred |

| Boiling Point | Data not specifically reported. For context, the related isomer 3-Bromo-1-methyl-pyrazole has a boiling point of 204-210 °C at 760 mmHg. | |

| Solubility | Expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF).[8] | [8] |

| Density | Data not specifically reported. For context, 3-Bromo-1-methyl-pyrazole has a density of 1.585 g/mL at 25 °C.[9] | [9] |

Synthesis and Structural Characterization

The synthesis of this compound leverages the electron-rich nature of the pyrazole ring, which makes it amenable to electrophilic aromatic substitution.

Synthetic Strategy: Electrophilic Bromination

The most common and efficient method for the bromination of pyrazoles involves an electrophilic substitution reaction. The choice of the brominating agent is critical for controlling selectivity and ensuring a high yield.

-

Causality Behind Experimental Choice: N-Bromosuccinimide (NBS) is the preferred reagent over harsher alternatives like liquid bromine (Br₂).[10] This is because NBS is a solid that is easier and safer to handle, and it provides a slow, controlled release of the electrophilic bromine species ("Br+"), which minimizes over-bromination and the formation of undesired side products. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at a controlled temperature.

Caption: Synthetic workflow for the bromination of 1-methyl-pyrazole.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for reproducibility and safety.

Objective: To synthesize this compound from 1-methyl-pyrazole.

Materials:

-

1-Methyl-pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-pyrazole (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: This step is critical to control the exothermic nature of the bromination reaction, preventing thermal runaway and reducing the formation of impurities.

-

-

Reagent Addition: Add NBS (2.2 eq) to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Workup:

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.

-

Trustworthiness: Each wash step is designed to remove specific impurities. The bicarbonate wash is a self-validating step to ensure the removal of acidic species like succinimide and HBr.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets: one for the C5 proton (δ ≈ 7.5 ppm) and one for the N-methyl protons (δ ≈ 3.9 ppm). The absence of signals in the aromatic region corresponding to C3-H and C4-H confirms the dibromination at these positions.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation, with distinct signals for the three pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.[7] The chemical shifts of C3 and C4 will be significantly influenced by the attached bromine atoms.

-

Mass Spectrometry (MS): The mass spectrum is highly characteristic. It will display a molecular ion (M⁺) cluster with a unique isotopic pattern indicative of two bromine atoms. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show three major peaks for the molecular ion: M⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.[11] Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂, which can help in further structural analysis.[11]

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its capacity to serve as a versatile building block for more complex molecules. The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3- and 4-positions of the pyrazole ring.[5]

-

Expertise in Action: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For example, a catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as sodium carbonate or potassium phosphate is often effective. The reaction allows for the sequential or simultaneous replacement of the bromine atoms, enabling the creation of a vast library of analogues from a single starting material. This is a cornerstone of modern medicinal chemistry for SAR exploration.[4][5]

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 89607-14-7|this compound|BLD Pharm [bldpharm.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 9. 3-bromo-1-methyl-1H-pyrazole CAS#: 151049-87-5 [m.chemicalbook.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

3,4-Dibromo-1-methyl-pyrazole structural analysis

An In-depth Technical Guide to the Structural Analysis of 3,4-Dibromo-1-methyl-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] The strategic introduction of bromine atoms onto the pyrazole ring significantly alters its electronic properties and provides synthetic handles for further molecular elaboration, making bromo-pyrazoles highly valuable intermediates in drug discovery and materials science. This guide provides a comprehensive structural analysis of this compound, a key heterocyclic building block. We will delve into its synthesis, purification, and detailed characterization using a suite of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important molecule.

Introduction and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, a methyl group at the N1 position, and bromine substituents at the C3 and C4 positions. This substitution pattern makes it an interesting subject for structural analysis and a versatile precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions.[3] The pyrazole core is a key pharmacophore in drugs developed for oncology, infectious diseases, and neurological conditions.[4]

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂N₂ | [5] |

| Molecular Weight | 239.90 g/mol | [6] |

| Exact Mass | 237.874124 g/mol | [5] |

| CAS Number | 89607-14-7 | [7] |

| IUPAC Name | 3,4-Dibromo-1-methyl-1H-pyrazole | N/A |

| InChIKey | DIFVKLRTMZFVBS-UHFFFAOYSA-N | [5] |

| SMILES | CN1C=C(C(=N1)Br)Br | [6] |

Synthesis and Purification

The synthesis of halogenated pyrazoles is a well-established field, often involving either the cyclization of appropriately substituted precursors or the direct halogenation of a pre-formed pyrazole ring. For this compound, a common and effective strategy is the direct bromination of 1-methyl-pyrazole.

Rationale for Synthetic Approach

Direct bromination is chosen for its efficiency and atom economy. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The use of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent allows for controlled introduction of bromine atoms onto the ring. The C4 position is typically the most reactive towards electrophilic attack, followed by the C3 and C5 positions. By controlling the stoichiometry and reaction conditions, dibromination can be achieved.

Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: To a solution of 1-methyl-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under constant stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material and monosubstituted intermediates.[8]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.[8]

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[9]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified using silica gel column chromatography.[9]

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.

-

Loading: Dissolve the crude residue in a minimal amount of the eluent or dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid or oil.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Experiments are typically conducted in a deuterated solvent like Chloroform-d (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two signals are expected:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | C5-H | The sole proton on the pyrazole ring is deshielded by the aromatic system. |

| ~3.9 | Singlet | 3H | N1-CH₃ | Protons of the methyl group attached to the nitrogen atom. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum for this molecule is expected to show four distinct signals.[5]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~133 | C5 | The carbon atom bearing a hydrogen (CH) appears at a characteristic upfield shift compared to substituted carbons. |

| ~118 | C3-Br | Carbon atom directly attached to an electronegative bromine atom. |

| ~95 | C4-Br | Carbon atom directly attached to a second electronegative bromine atom. |

| ~40 | N1-CH₃ | The methyl carbon attached to nitrogen appears in the aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a dibrominated compound, the isotopic pattern is highly characteristic.

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:

-

M⁺: (contains two ⁷⁹Br atoms)

-

[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br)

-

[M+4]⁺: (contains two ⁸¹Br atoms)

-

-

Isotopic Pattern: The relative intensities of these peaks will be approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

-

Expected m/z values:

-

m/z ~238: C₄H₄⁷⁹Br₂N₂

-

m/z ~240: C₄H₄⁷⁹Br⁸¹BrN₂

-

m/z ~242: C₄H₄⁸¹Br₂N₂

-

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H stretch | Aromatic C-H on the pyrazole ring |

| ~2900-3000 | C-H stretch | Aliphatic C-H of the methyl group |

| ~1500-1600 | C=C / C=N stretch | Pyrazole ring vibrations |

| ~1350-1450 | C-N stretch | Pyrazole ring vibrations |

| ~500-650 | C-Br stretch | Carbon-Bromine bond |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, data from the closely related 4-bromo-1H-pyrazole provides insight into the expected crystal packing motifs.[10] Pyrazoles are known to form hydrogen-bonded networks, often as dimers, trimers, or catemers (chains).[10] The presence of bromine atoms also allows for halogen bonding, a type of non-covalent interaction that can influence crystal packing.[9]

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a synthetic intermediate. The two bromine atoms serve as versatile handles for introducing further complexity.

Key Reactions

The C-Br bonds at the 3 and 4 positions are amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[3][8]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The differential reactivity of the C3-Br and C4-Br bonds can potentially be exploited for selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Reaction Pathway Diagram

Caption: Key cross-coupling reactions of this compound.

Role in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.[1][11] By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel, highly substituted pyrazole derivatives. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a desired therapeutic target.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate care.[6][12]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][13]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its structure has been thoroughly characterized by a combination of spectroscopic methods, which confirm the connectivity and chemical environment of its constituent atoms. The presence of two bromine atoms at key positions on the pyrazole ring makes it an exceptionally useful building block for the synthesis of complex molecules via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a solid understanding of the synthesis, properties, and reactivity of this molecule is crucial for the design and execution of innovative research programs.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 89607-14-7|this compound|BLD Pharm [bldpharm.com]

- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-1-methyl-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dibromo-1-methyl-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough characterization of the target molecule using modern analytical techniques. The information herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this important chemical entity.

Introduction: The Significance of Brominated Pyrazoles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery and development. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

The introduction of bromine atoms onto the pyrazole core significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. Specifically, this compound offers two distinct points for functionalization, allowing for the regioselective synthesis of novel pyrazole derivatives with potential applications in medicinal chemistry and materials science.

This guide will focus on the practical aspects of synthesizing and characterizing this compound, providing a foundation for its use in further research and development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of 1-methyl-pyrazole. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

Reaction Principle and Mechanism

The bromination of 1-methyl-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring, while containing two nitrogen atoms, is an electron-rich aromatic system and is susceptible to attack by electrophiles. The reaction proceeds through the attack of the pyrazole ring on a bromine molecule, which is polarized by the solvent or a Lewis acid catalyst, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product.

The regioselectivity of the bromination is influenced by the electronic effects of the N-methyl group and the pyridine-like nitrogen atom. The N-methyl group is an activating group that directs electrophilic attack to the ortho and para positions (C5 and C3). The pyridine-like nitrogen atom (N2) is deactivating. In the case of pyrazole, electrophilic substitution preferentially occurs at the C4 position. With an excess of the brominating agent, further substitution can occur at the C3 or C5 positions. The formation of the 3,4-dibromo isomer is a likely outcome of using a stoichiometric excess of bromine.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the dibromination of 1-methyl-pyrazole.

Experimental Protocol

This protocol describes the synthesis of this compound from 1-methyl-pyrazole using bromine in glacial acetic acid.

Materials:

-

1-Methyl-pyrazole

-

Bromine

-

Glacial Acetic Acid

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-pyrazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution of 1-methyl-pyrazole via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. A color change from reddish-brown to a persistent orange or yellow is typically observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium sulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Safety Precautions

-

Bromine is a highly corrosive and toxic substance.[1][2][3][4][5] It can cause severe burns upon skin contact and is extremely hazardous if inhaled.[1][2][3][4] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Have a solution of sodium thiosulfate or sodium sulfite readily available to neutralize any spills.

-

Glacial Acetic Acid is a corrosive liquid that can cause severe skin and eye burns.[6][7][8][9] It should also be handled in a fume hood with appropriate PPE.[6][7][8]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of its vapors.

-

Sodium sulfite may be harmful if swallowed or inhaled and can cause eye irritation.[10][11][12][13][14]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C5-H proton and a singlet for the N-methyl protons. The chemical shift of the C5-H proton will be downfield due to the deshielding effect of the adjacent nitrogen and bromine atoms. |

| ¹³C NMR | Four distinct signals are expected: one for the N-methyl carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The signals for the bromine-substituted carbons (C3 and C4) will appear at characteristic chemical shifts. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrazole ring, and C-Br stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₄H₄Br₂N₂). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). |

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₄Br₂N₂ |

| Molecular Weight | 239.90 g/mol |

| Appearance | Expected to be a solid or a high-boiling liquid at room temperature. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

References

- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 2. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 3,4-Dibromo-1H-pyrazole | C3H2Br2N2 | CID 22216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. 89607-14-7|this compound|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,4-Dibromo-1-methyl-pyrazole

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3,4-dibromo-1-methyl-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this halogenated pyrazole derivative. The structural elucidation of such compounds is paramount in ensuring their identity, purity, and suitability for further application in medicinal chemistry and materials science.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted heterocyclic compound of significant interest in synthetic chemistry. The pyrazole core is a common scaffold in a multitude of biologically active molecules, and halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions. Accurate and unambiguous characterization of these intermediates is a critical step in any synthetic workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the practical and theoretical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Theoretical Considerations for the NMR Spectra of this compound

The chemical shifts (δ) observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic environment of each nucleus. The presence of two electronegative bromine atoms and the aromatic pyrazole ring significantly influences the electron density distribution and, consequently, the resonance frequencies of the constituent protons and carbons.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons (N-CH₃) and the lone proton on the pyrazole ring (H-5).

-

N-CH₃ Protons: This signal will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the attachment to the nitrogen atom of the aromatic ring.

-

H-5 Proton: This proton is attached to a carbon atom of the pyrazole ring and will also appear as a singlet due to the absence of neighboring protons. Its chemical shift will be significantly downfield compared to the methyl protons, owing to its position on the electron-deficient aromatic ring. The adjacent bromine atom at C-4 will further deshield this proton.

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the carbon of the methyl group.

-

N-CH₃ Carbon: This carbon will resonate at a characteristic chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.

-

Pyrazole Ring Carbons (C-3, C-4, and C-5): The chemical shifts of these carbons are influenced by the nitrogen atoms, the bromine substituents, and the overall aromaticity of the ring. The carbons directly bonded to the bromine atoms (C-3 and C-4) are expected to be significantly shifted due to the heavy atom effect and electronegativity of bromine. The C-5 carbon, bonded to the remaining proton, will have a chemical shift characteristic of an aromatic CH group in a halogenated pyrazole.

Experimental ¹H and ¹³C NMR Data

The definitive experimental NMR data for this compound has been reported by Holzer, Jager, and Slatin in Heterocycles (1994).[1] The following tables summarize the expected and reported chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |

| N-CH₃ | Singlet | ~3.8 |

| H-5 | Singlet | ~7.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | ~38 |

| C-3 | ~120 |

| C-4 | ~95 |

| C-5 | ~130 |

Source: Based on data reported in Heterocycles (1994), 38(11), 2433-48.[1]

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following experimental protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally appropriate.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H spectrometer) or higher.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment is used to obtain singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

Data Processing and Interpretation

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Assignment: The chemical shift of each peak is determined, and the signals are assigned to the corresponding nuclei in the molecule based on the theoretical considerations discussed earlier and comparison with data for similar compounds.

Advanced NMR Techniques for Structural Confirmation

While the ¹H and ¹³C NMR spectra of this compound are relatively straightforward, two-dimensional (2D) NMR experiments can provide definitive structural confirmation, especially for more complex derivatives.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, an HSQC spectrum would show a correlation between the H-5 proton and the C-5 carbon, as well as correlations between the N-CH₃ protons and the N-CH₃ carbon.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. An HMBC spectrum would be particularly useful in confirming the substitution pattern. For instance, the H-5 proton would be expected to show correlations to C-3 and C-4. The N-CH₃ protons would show correlations to C-5.

References

A Technical Guide to the Solubility of 3,4-Dibromo-1-methyl-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dibromo-1-methyl-pyrazole, a key heterocyclic building block for research and development in pharmaceuticals and materials science. Due to the scarcity of published quantitative data, this document synthesizes information from structurally similar analogs and fundamental chemical principles to predict a detailed solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise empirical data. This work is intended to serve as a foundational resource for chemists, pharmacologists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and screening applications.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemistry, forming the core scaffold of numerous biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib.[1] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's physicochemical properties, including its solubility, which is a critical parameter governing its utility.[2] Understanding the solubility of a compound is paramount for nearly every stage of the development pipeline, from selecting an appropriate reaction medium and designing effective purification strategies (such as crystallization and chromatography) to preparing stock solutions for biological screening and developing final drug formulations.[3]

Physicochemical Properties & Predicted Solubility Profile

The solubility of a molecule is dictated by its structure, particularly its polarity, hydrogen bonding capability, and molecular size.[5]

-

Molecular Structure: this compound

-

Molecular Formula: C₄H₄Br₂N₂

-

Molecular Weight: 239.90 g/mol

The solubility of this compound is governed by a balance of competing factors:

-

Polar Pyrazole Ring: The pyrazole ring itself, with its two nitrogen atoms, contributes a degree of polarity and can act as a hydrogen bond acceptor.

-

Hydrophobic Substituents: The two bulky bromine atoms and the nonpolar N-methyl group significantly increase the molecule's lipophilicity and molecular weight, reducing its affinity for polar solvents, especially water.

This structure strongly suggests that the principle of "like dissolves like" will be the primary determinant of its solubility.[3] The molecule is anticipated to be poorly soluble in highly polar protic solvents like water but should exhibit significantly better solubility in solvents of intermediate to low polarity. This is consistent with observations for the related compound, 4-Bromo-1-methylpyrazole, which is reported to have good solubility in ethyl acetate, dichloromethane, DMSO, and DMF, but poor solubility in water.[6]

Predictive Solubility Data

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature (approx. 20-25°C). These predictions are derived from its structural analysis and data from analogous compounds.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The significant hydrophobic character from the dibromo and methyl substituents outweighs the polarity of the pyrazole ring, preventing effective solvation by water. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The alkyl portion of the alcohols can solvate the nonpolar parts of the molecule, while the hydroxyl group interacts weakly with the pyrazole nitrogens. Solubility is limited. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile's polarity is sufficient to interact with the pyrazole core, leading to moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to effectively solvate this compound.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent and is predicted to be an excellent solvent for this compound.[6] |

| Acetone | Polar Aprotic | Soluble | Its polarity is well-matched to the overall polarity of the substituted pyrazole, making it a good solvent choice. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Soluble | DCM is an excellent solvent for many organic compounds of intermediate polarity and is expected to readily dissolve this molecule.[6] |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Commonly used in extraction and chromatography for compounds of this nature, indicating good solubility.[4][6] |

| Diethyl Ether | Weakly Polar | Moderately Soluble | Its ability to act as a hydrogen bond acceptor allows some interaction, but its low overall polarity may limit high solubility. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | The aromatic ring can interact favorably with the pyrazole ring, but the overall polarity mismatch limits solubility. |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the solid or effectively solvate the polar pyrazole nucleus. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are designed to be self-validating and provide reliable data for research applications.

Protocol: Qualitative Solubility Assessment

This rapid method is ideal for initial solvent screening.

Causality: The objective is to determine if a solute dissolves to a practical extent (e.g., >10 mg/mL) by visual inspection. Adding the solvent in portions to a fixed amount of solid allows for a clear observation of the dissolution point.

Methodology:

-

Place approximately 25 mg of this compound into a small, clean test tube or glass vial.[7]

-

Add the selected solvent in 0.25 mL increments, up to a total volume of 2.5 mL.

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the compound as "Soluble" if all solid dissolves, "Sparingly Soluble" if partial dissolution is observed, and "Insoluble" if no significant dissolution occurs after adding the full 2.5 mL of solvent.[7]

Protocol: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides precise, quantitative solubility data (e.g., in mg/mL or mol/L) and is the gold standard for generating reliable data for publications and regulatory filings.

Causality: This protocol is based on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Using an excess of the solid ensures saturation is reached. Extended agitation provides the energy to overcome kinetic barriers to dissolution, and micro-filtration ensures that only the dissolved analyte is measured.

Methodology:

-

Preparation: Add an excess of solid this compound (e.g., 50-100 mg) to a 4 mL glass vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25.0 °C). Agitate the slurry for a minimum of 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE for organic solvents) and dispense the filtrate into a clean, tared vial. This step is crucial to remove all particulate matter.

-

Analysis:

-

Gravimetric (for non-volatile solutes/solvents): Weigh the vial with the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Reweigh the vial to determine the mass of the dissolved solid. Calculate solubility as mg/mL.

-

Chromatographic (Universal): Prepare a precise dilution of the filtrate in a suitable mobile phase. Analyze the concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC-UV) method.

-

Spectroscopic: Alternatively, concentration can be determined using Nuclear Magnetic Resonance (NMR) with a known concentration of an internal standard.[5]

-

-

Calculation: Based on the determined concentration in the filtrate, calculate the solubility of the compound in the chosen solvent and express the result in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol, providing a clear visual guide for laboratory execution.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While published solubility data for this compound is limited, a thorough analysis of its molecular structure allows for a reliable predictive solubility profile. The compound is expected to be largely insoluble in water and sparingly soluble in polar protic solvents, but should demonstrate good to excellent solubility in a range of polar aprotic and moderately polar organic solvents such as DMSO, DMF, acetone, and dichloromethane. This guide provides not only these essential predictions but also robust, step-by-step experimental protocols that enable researchers to obtain precise, high-quality solubility data. This foundational knowledge is critical for accelerating research and development efforts that utilize this versatile heterocyclic intermediate.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. youtube.com [youtube.com]

- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide on the Discovery and History of Substituted Pyrazoles

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal and agricultural chemistry. Its journey from a serendipitous laboratory discovery in the late 19th century to its current status as a cornerstone of blockbuster pharmaceuticals and potent agrochemicals is a compelling narrative of chemical innovation. This guide provides a technical and historical perspective on the discovery of substituted pyrazoles, tracing the evolution of their synthesis from classical condensation reactions to modern, highly efficient catalytic methods. We will explore the foundational Knorr pyrazole synthesis, delve into the development of the first synthetic drug, Antipyrine, and present detailed case studies on the rational design and synthesis of the COX-2 inhibitor Celecoxib and the insecticide Fipronil. Through detailed protocols, mechanistic diagrams, and an analysis of structure-activity relationships, this guide will illuminate the scientific causality behind the enduring legacy of the substituted pyrazole core.

The Genesis: A Fortuitous Discovery in a German Laboratory

The history of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating quinine-related compounds, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[1][2] His work led to the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone, a discovery that laid the foundation for an entirely new class of heterocyclic chemistry.[1][3] This initial synthesis was not just an academic curiosity; it directly led to the creation of Antipyrine (phenazone), the first fully synthetic drug to be commercialized, which became a widely used analgesic and antipyretic until the rise of aspirin.[4][5][6]

The foundational reaction, now known as the Knorr Pyrazole Synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[7][8] This reaction, while groundbreaking, often presents challenges with regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, an issue that has driven the development of more sophisticated synthetic methods over the past century.[9]

Foundational Experimental Protocol: The Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on the principles of Knorr's original 1883 publication, adapted with modern laboratory conventions for clarity and safety.[1] It describes the synthesis of the precursor to Antipyrine.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the Knorr condensation reaction.

Materials:

-

Phenylhydrazine (0.5 mol)

-

Ethyl acetoacetate (0.5 mol)

-

Methanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.[10][11]

-

Carefully adjust the pH of the solution to approximately 6.0 by adding concentrated hydrochloric acid while stirring.[10][11]

-

Heat the solution to 50-55°C.[10]

-

Over a period of 2 hours, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature at 50-55°C.[10]

-

After the addition is complete, heat the mixture to reflux and maintain for 1-6 hours to drive the cyclization.[10][11]

-

Cool the reaction mixture, which will result in the crystallization of the crude product.[11]

-

Isolate the crude product by filtration.

-

Recrystallize the crude solid from a hot methanol-acetone mixed solvent to yield pure, white crystals of 1-phenyl-3-methyl-5-pyrazolone.[10]

Self-Validation: The identity and purity of the product should be confirmed by determining its melting point (expected: 127-127.6°C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).[10][11] The sharp melting point of the recrystallized product serves as a primary indicator of purity.

The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

While the Knorr synthesis remains a cornerstone, the demand for greater efficiency, regioselectivity, and substrate scope has propelled the development of a diverse arsenal of synthetic methodologies.

-

Paal-Knorr Synthesis: A related classical method, the Paal-Knorr synthesis, utilizes 1,4-dicarbonyl compounds and hydrazines to form substituted pyrroles, but it has also been adapted for pyrazoles.[12]

-

1,3-Dipolar Cycloadditions: This modern and highly versatile approach involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine generated in situ) with a dipolarophile (such as an alkyne).[9][10] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.[2] A common strategy involves generating diazo compounds from N-tosylhydrazones, which then react with terminal alkynes.[2]

-

Metal-Catalyzed Synthesis: The advent of transition-metal catalysis has revolutionized pyrazole synthesis.[9] Methods involving palladium, copper, and other metals facilitate C-H functionalization and cross-coupling reactions, allowing for the direct arylation and construction of complex pyrazole derivatives that were previously difficult to access.[11] These reactions often proceed under mild conditions with high yields.[9]

Case Study: Celecoxib (Celebrex®) - Rational Design of a COX-2 Inhibitor

The development of Celecoxib is a prime example of modern, rational drug design. The discovery in the early 1990s that the cyclooxygenase (COX) enzyme exists as two isoforms—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation)—presented a major therapeutic opportunity.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both, leading to gastrointestinal side effects from the inhibition of COX-1. The goal was to create a drug that could selectively inhibit COX-2.[8]

A team at Searle, led by John Talley, discovered that a 1,5-diarylpyrazole scaffold with a specific substitution pattern could achieve this selectivity.[2] The key structural features of Celecoxib are a trifluoromethyl group on the pyrazole ring and a p-sulfonamide phenyl group, which binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8]

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a common laboratory synthesis of Celecoxib, involving a key cyclocondensation step.[1][9]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Step 1: Synthesis of the 1,3-Diketone Intermediate (Claisen Condensation)

-

This step is assumed to have been completed, yielding 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Cyclocondensation to form Celecoxib Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g)

-

4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g)

-

Methanol (860 mL)

-

Ethyl acetate

-

Heptane

Procedure:

-

In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).[9]

-

Heat the mixture to 65°C and stir for 10 hours.[9]

-

Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Once complete, cool the reaction mixture to room temperature (25-30°C).

-

Remove the solvent completely under reduced pressure.[9]

-

Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[1]

Self-Validation: The final product's structure and purity must be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to established reference spectra for Celecoxib.[1]

Case Study: Fipronil - A Pyrazole in Agrochemicals

The utility of the pyrazole core extends beyond medicine into agriculture. Fipronil, a broad-spectrum phenylpyrazole insecticide, demonstrates the scaffold's potent bioactivity in a different context. Discovered by Rhône-Poulenc in the late 1980s, Fipronil's mode of action is the disruption of the insect's central nervous system.

It acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically blocking the GABA-gated chloride ion channels. This blockage prevents the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and eventual death of the insect. Fipronil exhibits selectivity because its binding affinity for insect GABA receptors is significantly higher than for mammalian receptors.

Summary and Future Outlook

From Knorr's foundational discovery to the rationally designed molecules of today, the history of substituted pyrazoles is a testament to the power of heterocyclic chemistry. The journey has been marked by a continuous refinement of synthetic techniques, moving from classical condensations to highly controlled, modern catalytic reactions that enable the precise construction of complex molecular architectures. The pyrazole core's unique electronic properties and conformational flexibility have solidified its role as a privileged scaffold, capable of interacting with a wide array of biological targets.

The case studies of Antipyrine, Celecoxib, and Fipronil highlight the scaffold's remarkable versatility, leading to groundbreaking advances in pain management, anti-inflammatory therapy, and pest control. As synthetic methodologies continue to advance and our understanding of biological pathways deepens, the pyrazole core is poised to remain a central element in the discovery and development of new therapeutic agents and agrochemicals for decades to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 11. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 12. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution patterns of 1-methylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] We will delve into the electronic underpinnings of its reactivity, explore the regioselectivity of major electrophilic substitution reactions, and provide field-proven insights and experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of 1-Methylpyrazole: A Foundation for Reactivity

1-Methylpyrazole is an aromatic heterocycle characterized by a five-membered ring containing two adjacent nitrogen atoms. The N1 nitrogen is methylated, which significantly influences the electronic distribution within the ring compared to its unsubstituted counterpart. The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack.[2]

The regioselectivity of electrophilic substitution on the pyrazole ring is primarily dictated by a combination of electronic and steric effects. The C4 position is the most electron-rich and, consequently, the most favored site for electrophilic attack.[2][3][4] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms.

The N-methyl group at the N1 position is an electron-donating group, further enhancing the electron density of the ring, particularly at the C5 position through resonance and inductive effects. However, the lone pair of the N2 "pyridinic" nitrogen atom lies in the plane of the ring and does not participate in the aromatic sextet, rendering it the site of basicity and potential coordination to Lewis acids.

dot graph ER { layout=neato; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} caption: "Electron density distribution in 1-methylpyrazole."

Key Electrophilic Substitution Reactions of 1-Methylpyrazole

This section will explore the primary electrophilic substitution reactions of 1-methylpyrazole, providing mechanistic insights and detailed experimental protocols.

Nitration: Introduction of the Nitro Group

Nitration of 1-methylpyrazole predominantly occurs at the C4 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism of Nitration:

The mechanism follows the classical electrophilic aromatic substitution pathway:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Electrophilic Attack: The electron-rich C4 position of the 1-methylpyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding 1-methyl-4-nitropyrazole.

dot graph Nitration_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#202124"];

} caption: "General mechanism of nitration of 1-methylpyrazole."

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

-

Reagents: 1-methylpyrazole, fuming nitric acid (90%), fuming sulfuric acid (20% SO₃).[5]

-

Procedure:

-

To a stirred solution of fuming sulfuric acid, cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 1-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Note: Nitration of acetyl-substituted 1-methylpyrazoles has also been studied. For instance, 3-acetyl-1-methylpyrazole can be nitrated at the 4-position using nitric acid in acetic anhydride.[6]

Halogenation: Introduction of Halogen Atoms

Halogenation of 1-methylpyrazole with chlorine, bromine, or iodine also proceeds with high regioselectivity for the C4 position. A variety of halogenating agents can be employed, offering flexibility in reaction conditions.

Mechanism of Halogenation:

The mechanism is analogous to other electrophilic aromatic substitutions. For bromination with Br₂, a Lewis acid catalyst is often not required due to the electron-rich nature of the pyrazole ring, although its presence can accelerate the reaction. The bromine molecule becomes polarized, and the positive end acts as the electrophile.

Experimental Protocol: Synthesis of 4-Bromo-1-methylpyrazole

-

Reagents: 1-methylpyrazole, N-Bromosuccinimide (NBS), solvent (e.g., carbon tetrachloride or water).[7]

-

Procedure:

-

Dissolve 1-methylpyrazole in the chosen solvent in a round-bottom flask.

-

Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, filter the reaction mixture to remove succinimide.

-

If using an organic solvent, wash the filtrate with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.

-

Purify by distillation or column chromatography.

-

Comparative Data for Halogenation Reagents:

| Halogenating Agent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O, room temp | Mild and selective for C4 bromination.[7] |

| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, room temp | Effective for C4 chlorination.[7] |

| Iodine/Cadmium(II) Acetate | DMSO | Effective for iodination at the C4 position, especially with electron-donating groups on the pyrazole ring.[8] |

| Bromine (Br₂) | Acetic acid or without solvent | Direct bromination is feasible. |

Sulfonation: Introduction of the Sulfonic Acid Group

Sulfonation of 1-methylpyrazole introduces a sulfonic acid (-SO₃H) group at the C4 position. This is typically achieved by treatment with fuming sulfuric acid (oleum).

Mechanism of Sulfonation:

The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in high concentrations in fuming sulfuric acid. The mechanism involves the attack of the C4 position on SO₃, followed by proton transfer to form the sulfonic acid.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-sulfonic acid

-

Reagents: 1-methylpyrazole, Fuming sulfuric acid (e.g., 20% SO₃).

-

Procedure:

-

Carefully add 1-methylpyrazole to fuming sulfuric acid, pre-cooled in an ice bath.

-

Heat the reaction mixture at 100-120 °C for several hours.

-

Monitor the reaction by a suitable method (e.g., quenching an aliquot and analyzing by NMR).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 1-methylpyrazole-4-sulfonic acid, will precipitate. Isolate the solid by filtration and wash with cold water.

-

The product can be further purified by recrystallization from water or an appropriate solvent system.

-

A related reaction is chlorosulfonation, which can be achieved using chlorosulfonic acid. For example, 1,3-dimethyl-5-methoxypyrazole reacts with chlorosulfonic acid to yield the corresponding 4-sulfonyl chloride.[9]

Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation of 1-methylpyrazole, which introduces an acyl group (R-C=O), is also directed to the C4 position. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like an acyl chloride or anhydride. However, due to the basicity of the N2 nitrogen, which can coordinate with the Lewis acid, the reaction conditions need to be carefully controlled.

Mechanism of Friedel-Crafts Acylation:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride or anhydride to generate a highly electrophilic acylium ion (R-C≡O⁺).

-

Electrophilic Attack: The C4 position of 1-methylpyrazole attacks the acylium ion.

-

Deprotonation: Loss of a proton from the intermediate restores aromaticity and yields the 4-acyl-1-methylpyrazole.

dot graph FCA { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [arrowhead=vee, color="#202124"];

} caption: "Friedel-Crafts acylation of 1-methylpyrazole."

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Reagents: 1-methylpyrazole, Acyl chloride (e.g., acetyl chloride), Aluminum chloride (AlCl₃), Dry inert solvent (e.g., dichloromethane, carbon disulfide).

-

Procedure:

-

Suspend anhydrous aluminum chloride in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add the acyl chloride dropwise to the stirred suspension.

-

To this mixture, add a solution of 1-methylpyrazole in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting ketone by distillation, recrystallization, or column chromatography.

-

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-methylpyrazole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[10][11] This reaction also exhibits a strong preference for substitution at the C4 position.

Mechanism of Vilsmeier-Haack Formylation:

-